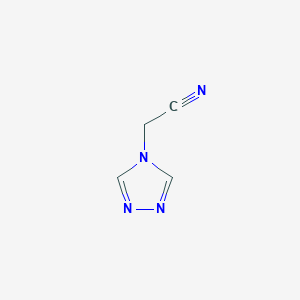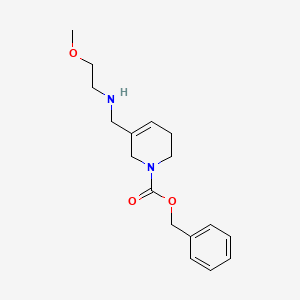
benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(((2-metoxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos, como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilo, un grupo metoxietilamino y un anillo dihidropiridínico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 5-(((2-metoxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo generalmente involucra reacciones orgánicas de múltiples pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el uso de reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a grupos funcionales . Las condiciones de reacción a menudo incluyen una base, como carbonato de potasio, y un solvente como tolueno o etanol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza al tiempo que minimizan el tiempo y el costo de producción. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, también es común en entornos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-(((2-metoxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reducción: Las reacciones de reducción a menudo involucran reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos bencilo o metoxietilamino utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución generalmente dan como resultado la formación de nuevos enlaces carbono-carbono o carbono-heteroátomo.
Aplicaciones Científicas De Investigación
El 5-(((2-metoxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica o como precursor de compuestos biológicamente activos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 5-(((2-metoxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. El mecanismo exacto puede variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-{[Bencil(2-metil-2-propanil)amino]metil}-N-(2-metoxietil)-2-furamida
- Alcohol 2-amino-5-metoxibencílico
Unicidad
El 5-(((2-metoxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un grupo bencilo, un grupo metoxietilamino y un anillo dihidropiridínico lo distingue de otros compuestos similares, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
benzyl 5-[(2-methoxyethylamino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-21-11-9-18-12-16-8-5-10-19(13-16)17(20)22-14-15-6-3-2-4-7-15/h2-4,6-8,18H,5,9-14H2,1H3 |
Clave InChI |
HGVXNVGWXWFTRG-UHFFFAOYSA-N |
SMILES canónico |
COCCNCC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

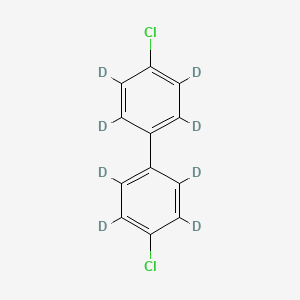
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
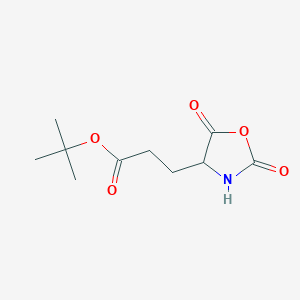
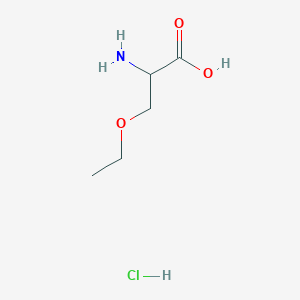
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
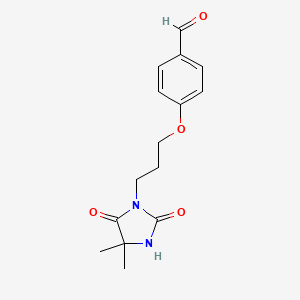
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
